Cas no 2172327-67-0 (3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-hydroxypropanoic acid)

3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-hydroxypropanoic acid
- 3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-hydroxypropanoic acid
- 2172327-67-0
- EN300-1493839
-
- Inchi: 1S/C26H30N2O6/c29-22(24(31)32)15-27-23(30)14-26(12-6-1-7-13-26)28-25(33)34-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21-22,29H,1,6-7,12-16H2,(H,27,30)(H,28,33)(H,31,32)
- InChI Key: ONBKQQWGIHLIFN-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(NCC(C(=O)O)O)=O)CCCCC1)=O
Computed Properties
- Exact Mass: 466.21038668g/mol
- Monoisotopic Mass: 466.21038668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 715
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 125Ų
- XLogP3: 3.4
3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1493839-0.05g |
3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-hydroxypropanoic acid |
2172327-67-0 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1493839-0.1g |
3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-hydroxypropanoic acid |
2172327-67-0 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1493839-0.25g |
3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-hydroxypropanoic acid |
2172327-67-0 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1493839-250mg |
3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-hydroxypropanoic acid |
2172327-67-0 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1493839-0.5g |
3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-hydroxypropanoic acid |
2172327-67-0 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1493839-1000mg |
3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-hydroxypropanoic acid |
2172327-67-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1493839-100mg |
3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-hydroxypropanoic acid |
2172327-67-0 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1493839-2500mg |
3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-hydroxypropanoic acid |
2172327-67-0 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1493839-2.5g |
3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-hydroxypropanoic acid |
2172327-67-0 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1493839-1.0g |
3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-hydroxypropanoic acid |
2172327-67-0 | 1g |
$3368.0 | 2023-06-06 |
3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-hydroxypropanoic acid Related Literature
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520
Additional information on 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-hydroxypropanoic acid
Comprehensive Analysis of 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-hydroxypropanoic acid (CAS No. 2172327-67-0)
3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-hydroxypropanoic acid (CAS No. 2172327-67-0) is a sophisticated Fmoc-protected amino acid derivative widely utilized in peptide synthesis and bioconjugation. This compound features a unique cyclohexylacetamido backbone coupled with a hydroxypropanoic acid moiety, making it invaluable for designing peptide-based therapeutics and drug delivery systems. Its Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), a cornerstone technique in modern biopharmaceutical research.
The growing demand for custom peptides and targeted drug formulations has propelled interest in specialized building blocks like CAS 2172327-67-0. Researchers frequently search for "Fmoc-amino acid applications" or "hydroxypropanoic acid derivatives in medicine," reflecting its relevance in cancer therapy, immunology, and enzyme inhibition studies. Its structural versatility allows for the creation of peptide-drug conjugates (PDCs), a hot topic in precision oncology.
From a synthetic perspective, 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-hydroxypropanoic acid exhibits exceptional stereochemical stability, critical for maintaining peptide folding integrity. Laboratories optimizing SPPS protocols often prioritize this compound due to its high coupling efficiency and minimal racemization risk. These attributes align with trending searches such as "improving peptide yield" and "side-chain protection strategies."
Beyond therapeutics, CAS 2172327-67-0 finds applications in diagnostic probe development and biomaterial engineering. Its hydrophilic-lipophilic balance makes it suitable for designing cell-penetrating peptides (CPPs), a field gaining traction in neurodegenerative disease research. The compound's carboxyl group further enables site-specific modifications, addressing popular queries like "click chemistry in peptide labeling."
Quality control of Fmoc-protected derivatives like this compound requires advanced HPLC-MS analysis, a recurring theme in "peptide purity standards" discussions. Manufacturers emphasize batch-to-batch consistency to meet stringent GMP requirements, particularly for clinical-grade peptides. The cyclohexyl ring in its structure also contributes to metabolic resistance, a key consideration in oral peptide drug design.
In summary, 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-hydroxypropanoic acid represents a nexus of chemical innovation and biomedical utility. Its multifaceted applications—from next-generation therapeutics to molecular imaging—underscore its importance in contemporary life sciences. As peptide-based solutions dominate personalized medicine trends, this compound will remain pivotal in bridging synthetic chemistry with biological efficacy.
2172327-67-0 (3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-hydroxypropanoic acid) Related Products
- 2310097-95-9(2-{1-(4-bromobenzoyl)piperidin-4-ylmethyl}-6-methyl-2,3-dihydropyridazin-3-one)
- 24703-00-2(6b-Hydroxy Betamethasone)
- 899755-37-4(N-(4-methylphenyl)-4-nitro-N-(piperidine-1-carbonyl)benzamide)
- 1184433-45-1(ethyl 2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}acetate)
- 2228471-10-9(4-amino-4-(1-methyl-1H-pyrrol-2-yl)cyclohexan-1-ol)
- 2373200-81-6(2-acetamido-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid)
- 1807040-26-1(3-Difluoromethoxy-2,6-dimethylanisole)
- 1172720-22-7(2-(4-acetyl-2-methoxyphenoxy)-N-(2-{6-(4-methylpiperazin-1-yl)pyrimidin-4-yloxy}ethyl)acetamide)
- 1806161-11-4(3-(Chloromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 878733-05-2(N-(2-methylphenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide)



